STF-083010

Übersicht

Beschreibung

STF-083010 ist eine chemische Verbindung, die für ihre Rolle als spezifischer Inhibitor der Endonukleaseaktivität des Inositol-requiring enzyme-1 alpha (IRE1α) bekannt ist. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Entfaltungsproteinantwort (UPR) und ihre Auswirkungen auf verschiedene Krankheiten, darunter Krebs und Stoffwechselstörungen, zu untersuchen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von 2-Hydroxy-1-Naphthaldehyd mit 2-Thiophensulfonamid umfassen. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid und eines organischen Lösungsmittels wie Dimethylsulfoxid (DMSO) statt. Das Produkt wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die Skalierung des Synthesewegs, der in Laborumgebungen verwendet wird, mit zusätzlichen Schritten zur Qualitätskontrolle und -sicherung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

STF-083010 is synthesized through a series of chemical reactions involving the condensation of 2-hydroxy-1-naphthaldehyde with 2-thiophenesulfonamide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and consistency. The process involves scaling up the synthetic route used in laboratory settings, with additional steps for quality control and assurance .

Analyse Chemischer Reaktionen

Arten von Reaktionen

STF-083010 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern und seine chemischen Eigenschaften verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

STF-083010 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die chemischen Eigenschaften und Reaktionen von IRE1α-Inhibitoren zu untersuchen.

Biologie: Die Verbindung wird eingesetzt, um die Rolle der UPR bei zellulären Stressreaktionen zu untersuchen.

Medizin: This compound wird in der Krebsforschung verwendet, um sein Potenzial als Therapeutikum, insbesondere bei Brustkrebs und multiplem Myelom, zu untersuchen

Industrie: Die Fähigkeit der Verbindung, die Endonukleaseaktivität von IRE1α zu hemmen, macht sie wertvoll für die Entwicklung neuer Medikamente und therapeutischer Strategien

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es spezifisch die Endonukleaseaktivität von IRE1α hemmt, ohne seine Kinaseaktivität zu beeinflussen. Diese Hemmung blockiert das Spleißen der X-Box-bindenden Protein 1 (XBP1)-mRNA und verhindert den Beginn der verlängerten UPR. Dadurch reduziert this compound die Expression von UPR-responsiven Genen und mildert zelluläre Stressreaktionen .

Wirkmechanismus

STF-083010 exerts its effects by specifically inhibiting the endonuclease activity of IRE1α without affecting its kinase activity. This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the initiation of the prolonged UPR. By doing so, this compound reduces the expression of UPR-responsive genes and mitigates cellular stress responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4μ8C: Ein weiterer IRE1α-Inhibitor, der sowohl Endonuklease- als auch Kinaseaktivität blockiert.

MKC-3946: Hemmt die Endonukleaseaktivität von IRE1α und wird in der Krebsforschung eingesetzt.

Toyocamycin: Ein Naturstoff, der die Endonukleaseaktivität von IRE1α hemmt

Einzigartigkeit

STF-083010 ist einzigartig in seiner selektiven Hemmung der Endonukleaseaktivität von IRE1α, ohne die Kinaseaktivität zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der UPR und ihrer Rolle bei verschiedenen Krankheiten und liefert Erkenntnisse, die andere Inhibitoren möglicherweise nicht bieten .

Biologische Aktivität

STF-083010 is a novel small-molecule inhibitor that specifically targets the Ire1α endonuclease, a critical component of the unfolded protein response (UPR) pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly multiple myeloma (MM) and breast cancer. This article elaborates on the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

This compound selectively inhibits the endonuclease activity of Ire1α without affecting its kinase activity. This selective inhibition is crucial as it disrupts the splicing of X-box binding protein 1 (XBP1), a transcription factor that plays a significant role in cell survival and proliferation under stress conditions. The inhibition of XBP1 splicing leads to decreased levels of the active form of XBP1 (sXBP1), which is associated with tumor growth and survival in several malignancies.

Key Findings on Mechanism:

- Inhibition of XBP1 Splicing : this compound effectively blocked XBP1 splicing induced by various ER stressors, including thapsigargin and tunicamycin, in human MM cells (RPMI 8226) .

- Selective Cytotoxicity : The compound demonstrated preferential toxicity towards CD138+ MM cells compared to other immune cell populations .

Multiple Myeloma

In studies involving human MM xenografts, this compound exhibited significant antitumor activity. When administered intraperitoneally, it inhibited tumor growth in mice bearing RPMI 8226 xenografts. The treatment resulted in a marked reduction in tumor size and viability, demonstrating both cytostatic and cytotoxic effects .

Breast Cancer

This compound has also been investigated for its role in reversing drug resistance in breast cancer. In tamoxifen-resistant MCF-7 cell lines, co-treatment with this compound restored sensitivity to tamoxifen. This was evidenced by significant reductions in cell viability when both agents were used together compared to single-agent treatments .

Case Study: Multiple Myeloma

A study reported that this compound treatment led to a significant decrease in XBP1 splicing levels and subsequent tumor growth inhibition in MM models. The compound was administered at doses of 60 mg/kg and 30 mg/kg on specified days, resulting in no observable histological toxicity .

Case Study: Breast Cancer

In another study involving MCF7-TAMR cells, mice treated with both tamoxifen and this compound showed smaller tumors compared to control groups. Tumor growth curves indicated significantly slower progression in the combination treatment group, with enhanced apoptotic markers such as Caspase3 positivity observed .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Eigenschaften

CAS-Nummer |

307543-71-1 |

|---|---|

Molekularformel |

C15H11NO3S2 |

Molekulargewicht |

317.4 g/mol |

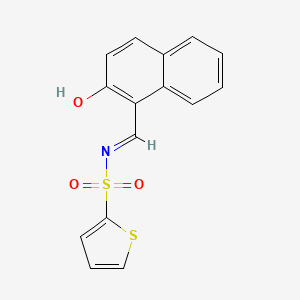

IUPAC-Name |

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide |

InChI |

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H |

InChI-Schlüssel |

TVIVJHZHPKNDAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

STF-083010; STF 083010; STF083010, IRE1 Inhibitor I |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.